molecular formula C8H4Br2N2O2 B5722879 5,7-dibromo-1H-indole-2,3-dione 3-oxime CAS No. 49675-79-8

5,7-dibromo-1H-indole-2,3-dione 3-oxime

Cat. No. B5722879
CAS RN: 49675-79-8
M. Wt: 319.94 g/mol
InChI Key: IXXOHRURSDHCCF-UHFFFAOYSA-N
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Description

5,7-dibromo-1H-indole-2,3-dione 3-oxime is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the indole family of compounds, which are known for their diverse biological activities. In

Scientific Research Applications

5,7-dibromo-1H-indole-2,3-dione 3-oxime has been studied for its potential applications in a variety of scientific research areas. It has been shown to have anticancer activity, with studies demonstrating that it can induce cell cycle arrest and apoptosis in cancer cells. It has also been investigated for its potential as a neuroprotective agent, with studies showing that it can protect against oxidative stress and inflammation in neuronal cells.

Mechanism of Action

The mechanism of action of 5,7-dibromo-1H-indole-2,3-dione 3-oxime is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It may also modulate the expression of genes involved in apoptosis and cellular stress responses.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as protect against oxidative stress and inflammation in neuronal cells. It has also been shown to have anti-inflammatory and antioxidant effects in other cell types.

Advantages and Limitations for Lab Experiments

One advantage of using 5,7-dibromo-1H-indole-2,3-dione 3-oxime in lab experiments is its high yield synthesis method. It is also relatively stable and can be stored for long periods of time. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 5,7-dibromo-1H-indole-2,3-dione 3-oxime. One area of interest is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties. Other potential future directions include investigating its effects on other cell types and exploring its potential as a tool for chemical biology research.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research. Its synthesis method is relatively simple and it has been shown to have anticancer and neuroprotective activity. However, its mechanism of action is not fully understood, and further research is needed to fully explore its potential as a therapeutic agent and tool for chemical biology research.

properties

IUPAC Name

5,7-dibromo-3-nitroso-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2O2/c9-3-1-4-6(5(10)2-3)11-8(13)7(4)12-14/h1-2,11,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXOHRURSDHCCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=C(N2)O)N=O)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001268655
Record name 1H-Indole-2,3-dione, 5,7-dibromo-, 3-oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001268655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

49675-79-8
Record name 1H-Indole-2,3-dione, 5,7-dibromo-, 3-oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001268655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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